molecular formula C19H16ClNO3 B2838127 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 562050-95-7

2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2838127
CAS No.: 562050-95-7
M. Wt: 341.79
InChI Key: HXNCPROUUXHIPO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 3-(1H-Indol-3-yl)propanoate is a synthetic organic compound designed for research applications. Its molecular structure incorporates two pharmacologically significant moieties: an indole ring and a 4-chlorophenyl group. The indole scaffold is a privileged structure in medicinal chemistry and is known to be associated with a broad spectrum of biological activities. Scientific literature indicates that indole derivatives possess notable antiviral activity against pathogens like the Tobacco Mosaic Virus (TMV), as well as antifungal and antibacterial properties . The inclusion of a 4-chlorophenyl group is a common strategy in drug design, as it can enhance a compound's lipophilicity and its ability to interact with biological targets, potentially influencing bioavailability and potency . The strategic combination of these fragments into a single molecule follows a hybridization approach, which aims to merge complementary bioactive properties. This makes this compound a compound of interest for further investigation in various research fields, including antimicrobial and agrochemical discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-15-8-5-13(6-9-15)18(22)12-24-19(23)10-7-14-11-21-17-4-2-1-3-16(14)17/h1-6,8-9,11,21H,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCPROUUXHIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves the esterification of 3-(1H-indol-3-yl)propanoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can bind to proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes critical structural analogues, highlighting substituent variations and their implications:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Implications References
2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate Trifluoromethyl benzoate ester substituent 342.70 Enhanced electron-withdrawing effects; potential metabolic stability
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate Dichlorophenyl group (additional Cl at 2-position) 375.04 Increased lipophilicity; improved hydrophobic interactions
2-[(4-Chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoate (sodium salt) Formamido linkage instead of ester; sodium counterion 364.77 Higher aqueous solubility; altered bioavailability
[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate Methylpiperidinyl substituent ~350.00 (estimated) Enhanced steric bulk; potential modulation of receptor binding
Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate Quinazolinone ring incorporated 423.47 Expanded π-system; possible DNA intercalation or kinase inhibition

Electronic and Steric Effects

  • This could enhance metabolic resistance compared to the parent compound .
  • Dichlorophenyl Variant (): The additional chlorine atom in [2-(2,4-dichlorophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate increases molecular weight (375.04 vs. ~350 for the parent compound) and lipophilicity (logP ~3.5), favoring membrane permeability but possibly reducing solubility .

Functional Group Modifications

  • Formamido Linkage (): Replacing the ester with a formamido group in 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoate alters hydrogen-bonding capacity. The sodium salt form (C18H14ClN2NaO3) enhances solubility, making it more suitable for aqueous formulations .
  • Quinazolinone Incorporation (): The quinazolinone ring in benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate adds a planar aromatic system, which may facilitate interactions with biological targets like topoisomerases or kinases .

Spectroscopic and Computational Insights

  • DFT Studies (): Comparative density functional theory (DFT) analyses of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate revealed distinct electronic environments due to halogen positioning, affecting dipole moments and charge distribution .
  • Crystallographic Validation (): SHELX-based refinements confirm conformational stability in analogues, with bond lengths and angles consistent with expected hybridization states .

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula : C16H14ClNO3
  • Molecular Weight : 305.74 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, which is crucial for neuroinflammatory conditions .
  • Anticancer Properties : The presence of the indole moiety is often associated with anticancer activity. Compounds containing indole derivatives have shown significant cytotoxic effects against various cancer cell lines, including Caco-2 and A549 cells .
  • Antimicrobial Effects : The chlorophenyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate bacterial membranes and exert antimicrobial effects against resistant strains .

Biological Activity Data

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of NO production in microglia
AnticancerSignificant reduction in viability of Caco-2 cells (39.8%)
AntimicrobialEffective against Gram-positive multidrug-resistant pathogens

Case Study 1: Neuroprotective Effects

In a study examining the effects of similar compounds on Parkinson's disease models, it was found that derivatives like 2-(4-chlorophenyl)-2-oxoethyl exhibited neuroprotective properties by attenuating microglial activation and reducing neuroinflammation. This suggests a potential therapeutic application for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another study reported that compounds with an indole structure demonstrated potent anticancer activity against human colorectal cancer cells (Caco-2). The presence of a chlorophenyl group was noted to enhance this effect, indicating that structural modifications can significantly influence biological outcomes .

Q & A

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to predict interactions with 5-HT receptors. Focus on modifying the chlorophenyl group’s substituents (e.g., –CF3_3 for enhanced lipophilicity) .
  • MD Simulations : Assess stability of the ester bond in physiological pH (e.g., 7.4) to prioritize prodrug candidates .

What are key considerations for scaling up synthesis while maintaining yield?

Q. Advanced Research Focus

  • Solvent Selection : Replace DCM with eco-friendly alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Catalyst Recycling : Immobilize DMAP on silica gel to improve turnover number (TON > 50) .

How do structural modifications impact stability and reactivity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Substituents like –NO2_2 on the chlorophenyl ring increase electrophilicity but may reduce shelf life (accelerate hydrolysis). Stability studies under accelerated conditions (40°C/75% RH) are advised .
  • Steric Shielding : Introduce methyl groups adjacent to the ester bond to hinder enzymatic degradation .

What methodologies resolve discrepancies in spectroscopic data across studies?

Q. Advanced Research Focus

  • Solvent/Isotope Effects : Compare NMR data in DMSO-d6_6 vs. CDCl3_3 to identify solvent-induced shifts .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening in the indole moiety .

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